molecular formula C8H7NO4 B145744 5-Aminoisophthalic acid CAS No. 99-31-0

5-Aminoisophthalic acid

Cat. No. B145744
Key on ui cas rn: 99-31-0
M. Wt: 181.15 g/mol
InChI Key: KBZFDRWPMZESDI-UHFFFAOYSA-N
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Patent
US09328199B2

Procedure details

73 mmol of 5-aminoisophtalic acid were placed in a beaker together with 100 mL of water. 18 mL of HCl (37%) were added dropwise. The mixture was cooled in an ice bath at 0-5° C. 75.3 mmol of NaNO2 were dissolved in 25 mL of distilled water and added dropwise to the mixture, stirring it for 30 minutes. Then, 73 mmol of NaN3 were dissolved in 25 mL of distilled water and added dropwise to the mixture. A solid was formed and gas evolution was observed, making it difficult to keep the stirring. The mixture was stirred until the evolution of gas was no longer detected. The product was then filtered off, washed with distilled water, and dried at room temperature. Yield: 85%. M.p.: 250° C.
Quantity
73 mmol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
75.3 mmol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
73 mmol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].Cl.N([O-])=O.[Na+].[N-:19]=[N+:20]=[N-].[Na+]>O>[N:1]([C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8])=[N+:19]=[N-:20] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
73 mmol
Type
reactant
Smiles
NC=1C=C(C=C(C(=O)O)C1)C(=O)O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
75.3 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
73 mmol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring it for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the mixture
ADDITION
Type
ADDITION
Details
added dropwise to the mixture
CUSTOM
Type
CUSTOM
Details
A solid was formed
STIRRING
Type
STIRRING
Details
The mixture was stirred until the evolution of gas
FILTRATION
Type
FILTRATION
Details
The product was then filtered off
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N(=[N+]=[N-])C=1C=C(C=C(C(=O)O)C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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